(+)-Tomoxetine, also known as (S)-tomoxetine, is the less pharmacologically active enantiomer of the norepinephrine reuptake inhibitor tomoxetine [ [] ]. Tomoxetine, of which (+)-tomoxetine is one enantiomer, is classified as a phenoxypropylamine derivative [ [] ]. In scientific research, (+)-tomoxetine serves as a valuable tool for investigating the stereoselectivity of drug action, particularly concerning norepinephrine uptake inhibition [ [] ]. It allows researchers to compare its effects with those of (-)-tomoxetine and racemic tomoxetine, providing insights into the specific molecular interactions involved in norepinephrine transporter binding and function [ [] ].
(+)-Tomoxetine is derived from various synthetic pathways, predominantly through chemical synthesis involving starting materials such as 2-fluorotoluene and N-methyl-3-hydroxy-3-phenylpropylamine. It belongs to the class of compounds known as phenethylamines, which are characterized by a phenyl ring connected to an ethylamine chain. This compound is classified as a non-stimulant medication, distinguishing it from other ADHD treatments that are stimulants.
The synthesis of (+)-Tomoxetine can be achieved through several methods, with varying yields and conditions. Notable synthetic routes include:
The molecular structure of (+)-Tomoxetine features a phenethylamine backbone with specific stereochemistry that contributes to its biological activity.
The three-dimensional configuration allows for effective interaction with norepinephrine transporters, enhancing its therapeutic effects.
(+)-Tomoxetine undergoes various chemical reactions during its synthesis and metabolism:
The mechanism by which (+)-Tomoxetine exerts its pharmacological effects involves selective inhibition of the norepinephrine transporter (NET). By blocking this transporter, the compound increases norepinephrine levels in synaptic clefts, thereby enhancing neurotransmission related to attention and focus.
Relevant analyses indicate that (+)-Tomoxetine maintains stability under standard storage conditions but should be protected from excessive heat and moisture to preserve efficacy.
(+)-Tomoxetine is primarily utilized in clinical settings for:
(+)-Tomoxetine, more commonly known by its International Nonproprietary Name (INN) atomoxetine, is a chiral compound with the systematic chemical name (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine. Its molecular formula is C₁₇H₂₁NO, with a molar mass of 255.36 g/mol. The compound features a single chiral center at the carbon adjacent to the ether oxygen, resulting in two enantiomers: the pharmacologically active (R)(-) enantiomer ((+)-tomoxetine) and the less active (S)(+) enantiomer [3] [6]. Stereochemistry is critical to its biological activity, as the (R)-enantiomer demonstrates approximately nine-fold greater potency as a norepinephrine reuptake inhibitor compared to its (S)-counterpart [8]. This enantioselectivity arises from differential binding interactions at the norepinephrine transporter (NET) protein’s active site, where the (R)-configuration optimally aligns with key binding residues [6] [7].
The compound exists as a white crystalline solid and is formulated as the hydrochloride salt for pharmaceutical stability. Its structural core consists of a phenoxypropylamine scaffold, with a methyl-substituted phenyl ring (ortho-tolyl) linked via an ether bond to a propanamine chain bearing a terminal methylamino group. The protonated amine at physiological pH contributes to its interaction with the NET [6] [7].
Table 1: Nomenclature and Identifiers of (+)-Tomoxetine
Nomenclature Type | Designation |
---|---|
Systematic Name | (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine |
INN (International Nonproprietary Name) | Atomoxetine |
Synonyms | (+)-Tomoxetine; (R)-Tomoxetine; Strattera® (brand name); LY139603 (developmental code) |
CAS Registry Number | 83015-26-3 (free base) |
PubChem CID | 54841 |
Molecular Formula | C₁₇H₂₁NO |
(+)-Tomoxetine was initially investigated in the early 1980s by Eli Lilly and Company as a potential antidepressant. Early clinical trials for depression yielded disappointing results, leading to a strategic redirection of its development toward attention deficit hyperactivity disorder (ADHD) based on its noradrenergic mechanism—a pathway implicated in attention regulation and executive function [6] [10]. This repositioning marked a significant shift in ADHD therapeutics, which had been dominated for decades by stimulant medications like methylphenidate (first approved in the 1950s) [10].
The drug’s development program included six pivotal clinical trials involving over 2,000 children and adolescents and 270 adults with ADHD. These studies demonstrated significant improvements in core ADHD symptoms—inattention, hyperactivity, and impulsivity—comparable to established stimulants but with a novel mechanism [10]. Unlike stimulants, atomoxetine showed minimal abuse potential in preclinical and human abuse liability studies, attributed to its lack of significant dopamine elevation in the nucleus accumbens (a key reward pathway) [6] [7]. This safety profile was instrumental in its regulatory classification as a non-controlled substance [10].
The U.S. Food and Drug Administration (FDA) granted approval for atomoxetine (brand name Strattera®) on November 26, 2002, making it the first non-stimulant medication approved for ADHD and the first ADHD medication explicitly approved for adults [4] [10]. This approval was supported by data from the New Drug Application (NDA) 21-411, which included comprehensive pharmacokinetic, safety, and efficacy data [4]. Notably, atomoxetine’s approval represented a breakthrough for adult ADHD patients, acknowledging ADHD as a lifelong neurodevelopmental disorder rather than a condition limited to childhood [10].
Table 2: Key Milestones in Atomoxetine’s Development
Year | Event |
---|---|
Early 1980s | Synthesized by Eli Lilly as LY139603; investigated as an antidepressant |
Late 1990s | Repurposed for ADHD based on noradrenergic mechanism |
2002 | FDA approval for pediatric ADHD (November 26) |
2003 | FDA approval extended to adult ADHD |
Atomoxetine exerts its therapeutic effects primarily through highly selective inhibition of the presynaptic norepinephrine transporter (NET), with an affinity (Ki) of approximately 5 nM [6] [7]. This action increases extracellular norepinephrine (NE) concentrations throughout the brain, particularly in the prefrontal cortex (PFC), hippocampus, and cerebellum [5] [8]. Unlike stimulants (e.g., methylphenidate or amphetamines), atomoxetine has negligible direct activity at the dopamine transporter (DAT; Ki >1,000 nM) or serotonin transporter (SERT; Ki = 77 nM) [6] [7]. However, it indirectly modulates dopaminergic signaling in a regionally selective manner:
Functional neuroimaging studies using fMRI and fNIRS provide compelling evidence for atomoxetine’s neuromodulatory effects. In drug-naïve ADHD patients performing inhibitory control tasks (e.g., counting Stroop or go/no-go tasks), baseline scans show reduced activation in the right inferior frontal gyrus (IFG) and middle frontal gyrus (MFG)—key regions for response inhibition. Within 1.5 hours of atomoxetine administration, this hypoactivation is normalized, correlating with improved task performance [5] [9]. Chronic treatment (8–12 weeks) further enhances functional connectivity in fronto-parietal and fronto-striatal networks, supporting sustained attention and impulse control [5]. These effects are mechanistically distinct from stimulants: while both upregulate prefrontal function, atomoxetine achieves this via selective noradrenergic modulation with downstream dopaminergic effects confined to the PFC [5] [9].
Emerging evidence suggests additional neuropharmacological actions:
Collectively, atomoxetine’s ability to enhance noradrenergic and dopaminergic signaling specifically within cortical networks underpins its efficacy in improving core ADHD symptoms and broader neurocognitive functions like visual processing and response inhibition [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0